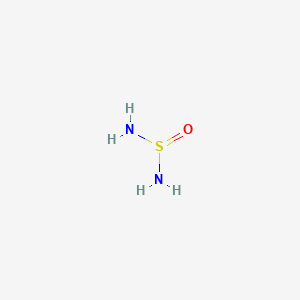

Sulfurous diamide

Description

Structure

3D Structure

Properties

CAS No. |

36986-61-5 |

|---|---|

Molecular Formula |

H4N2OS |

Molecular Weight |

80.11 g/mol |

InChI |

InChI=1S/H4N2OS/c1-4(2)3/h1-2H2 |

InChI Key |

RGKBHCHHMKMETO-UHFFFAOYSA-N |

Canonical SMILES |

NS(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Sulfurous Diamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfurous diamide, the fundamental representative of the sulfinamide class of compounds, presents a unique structural motif with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound and its derivatives. Given the limited availability of experimental data on the parent compound, this document leverages data from closely related analogs and computational predictions to offer a thorough understanding of its chemical and physical properties. Detailed experimental protocols for the synthesis of related N,N'-disubstituted sulfurous diamides are presented, alongside a summary of characterization data from various spectroscopic and analytical techniques. This guide aims to serve as a foundational resource for researchers interested in the exploration and utilization of this class of sulfur-containing compounds.

Introduction

Sulfur-containing functional groups are integral to a vast array of pharmaceuticals and agrochemicals, with sulfonamides being a prominent example.[1] Sulfurous diamides, characterized by a central sulfur atom double-bonded to an oxygen atom and single-bonded to two amino groups, represent a related yet distinct class of compounds with significant potential in drug discovery. Their structural similarity to amides and sulfonamides suggests they may act as bioisosteres, offering modulated physicochemical properties such as solubility, bioavailability, and metabolic stability.[2] The exploration of sulfurous diamides and their derivatives is a promising avenue for the development of novel therapeutic agents.[3]

Synthesis of Sulfurous Diamides

The primary synthetic route to sulfurous diamides involves the reaction of thionyl chloride (SOCl₂) with primary or secondary amines.[4] While specific experimental data for the synthesis of the parent this compound (H₂N-S(=O)-NH₂) from ammonia is scarce, likely due to its potential instability, the synthesis of its N,N'-disubstituted derivatives is well-established.

General Synthesis of N,N'-Disubstituted Sulfurous Diamides

The reaction of thionyl chloride with two equivalents of a primary amine yields a symmetrical N,N'-disubstituted this compound. The reaction typically proceeds at low temperatures in an inert solvent, with one equivalent of the amine acting as a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

SOCl₂ + 4 R-NH₂ → (R-NH)₂SO + 2 R-NH₃Cl

Experimental Protocol: Synthesis of N,N'-Dicyclohexylthis compound (Illustrative Example)

This protocol is adapted from the synthesis of N,N'-disubstituted sulfamides and serves as a representative procedure for the synthesis of this compound derivatives.[5]

Materials:

-

Thionyl chloride (1.0 eq)

-

Cyclohexylamine (4.0 eq)

-

Anhydrous diethyl ether

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of cyclohexylamine (4.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath.

-

A solution of thionyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.

-

The resulting precipitate (cyclohexylammonium chloride) is removed by filtration.

-

The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization or column chromatography to yield the pure N,N'-dicyclohexylthis compound.

Characterization of Sulfurous Diamides

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of sulfurous diamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a this compound will show a characteristic signal for the N-H protons, the chemical shift of which will depend on the solvent and concentration. For N,N'-disubstituted derivatives, signals corresponding to the protons of the substituent groups will be observed. For example, in N,N'-dialkylsulfurous diamides, the protons on the carbon adjacent to the nitrogen will typically appear as a multiplet.[6]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the organic substituents. The chemical shifts of the carbons directly attached to the nitrogen atom are influenced by the electronegativity of the nitrogen and the sulfur-oxygen group.[6]

-

¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the nitrogen environment. The chemical shift would be characteristic of a nitrogen atom bonded to sulfur.

-

³³S NMR: Due to the low natural abundance and quadrupolar nature of the ³³S nucleus, obtaining high-resolution spectra can be challenging. However, it can provide direct information about the sulfur atom's chemical environment.[7]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the key functional groups in sulfurous diamides.

-

S=O Stretching: A strong absorption band corresponding to the S=O stretching vibration is expected in the IR spectrum, typically in the range of 1120-1160 cm⁻¹.

-

S-N Stretching: The S-N stretching vibration usually appears as a medium to strong band in the IR spectrum, typically in the region of 900-1000 cm⁻¹.[8]

-

N-H Stretching and Bending: For primary and secondary sulfurous diamides, N-H stretching vibrations are observed in the region of 3200-3400 cm⁻¹, while N-H bending vibrations appear around 1500-1600 cm⁻¹.

Raman spectroscopy is complementary to IR spectroscopy and can be particularly useful for observing symmetric vibrations and the S-S bond in potential byproducts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of sulfurous diamides. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Common fragmentation pathways may involve the cleavage of the S-N bond and the loss of SO. For N,N'-diphenylsulfamide, a related compound, fragmentation involves cleavage of the S-N bond.[9][10]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule, including bond lengths and angles. While no experimental crystal structure for the parent this compound is available, structures of related N,N'-disubstituted diamides have been reported, revealing the geometry around the sulfur atom.[11][12]

Predicted and Comparative Data

Due to the scarcity of experimental data for the parent this compound, the following tables summarize predicted data based on computational chemistry and comparative data from analogous compounds.

Predicted Structural Parameters of this compound

| Parameter | Predicted Value |

| S=O Bond Length | ~1.48 Å |

| S-N Bond Length | ~1.69 Å |

| N-S-N Bond Angle | ~108° |

| O-S-N Bond Angle | ~107° |

| H-N-S Bond Angle | ~115° |

Note: These values are estimations based on computational models and data from related structures.

Comparative Spectroscopic Data

| Spectroscopic Technique | Functional Group | This compound Derivatives (Observed Range) | Sulfonamides (Reference) |

| IR Spectroscopy (cm⁻¹) | S=O Stretch | 1120 - 1160 | 1300-1350 (asym), 1150-1180 (sym) |

| S-N Stretch | 900 - 1000 | 895 - 914[8] | |

| N-H Stretch | 3200 - 3400 | 3144 - 3349[8] | |

| ¹H NMR (ppm) | N-H | Variable (solvent dependent) | 8.78 - 10.15[8] |

| ¹³C NMR (ppm) | C-N | Variable (substituent dependent) | Variable (substituent dependent) |

Relevance in Drug Development

The this compound scaffold holds potential in drug development for several reasons:

-

Bioisosterism: As a bioisostere of amides and sulfonamides, it can be used to modulate the properties of known bioactive molecules to improve their pharmacokinetic and pharmacodynamic profiles.[2]

-

Novel Chemical Space: It provides access to novel chemical space, which is crucial for overcoming drug resistance and discovering new therapeutic targets.

-

Biological Activity of Derivatives: Numerous derivatives of sulfur-containing diamides have demonstrated potent biological activities, particularly as insecticides that target the GABA receptor.[3][13] This suggests that other derivatives could be designed to target a range of biological receptors.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of sulfurous diamides. While experimental data on the parent compound is limited, a robust understanding can be built upon the well-established chemistry of its N,N'-disubstituted derivatives and through computational modeling. The synthetic protocols and characterization workflows presented herein offer a practical framework for researchers. The unique structural and electronic properties of the this compound functional group make it a compelling target for further investigation in the field of medicinal chemistry and drug discovery. Future research focused on the synthesis and isolation of the parent this compound and the exploration of its reactivity and biological activity is warranted to fully unlock the potential of this intriguing class of molecules.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Design, Synthesis, and Insecticidal Activity of Novel m-Diamide Compounds Containing Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides [mdpi.com]

- 7. (33S) Sulfur NMR [chem.ch.huji.ac.il]

- 8. rsc.org [rsc.org]

- 9. massbank.eu [massbank.eu]

- 10. massbank.eu [massbank.eu]

- 11. Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. doras.dcu.ie [doras.dcu.ie]

- 13. Application of computational methods in the analysis of pesticide target-site and resistance mechanisms [jstage.jst.go.jp]

Spectroscopic Analysis of Sulfurous Diamide and its Analogue Sulfamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfurous diamide, (H₂N)₂SO, is a simple inorganic compound of significant theoretical interest in the study of sulfur-nitrogen bonding. However, a comprehensive review of the scientific literature reveals a notable scarcity of experimental spectroscopic data for this molecule. Its inherent instability and challenging synthesis have limited its characterization by modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

In contrast, its oxidized and stable analogue, sulfamide (sulfuric diamide), (H₂N)₂SO₂, is a well-characterized compound. Due to the lack of available data for this compound and the potential for confusion between these two related molecules, this technical guide will focus on the detailed spectroscopic analysis of sulfamide. The data and methodologies presented for sulfamide can serve as a valuable reference point for researchers investigating sulfur-amide systems and provide a foundational understanding that may aid in future studies of the more elusive this compound.

This guide provides a consolidated overview of the NMR, IR, and Raman spectroscopic properties of sulfamide, including detailed experimental protocols and a summary of key quantitative data.

Structural Distinction: this compound vs. Sulfamide

To clarify the structural differences between the two compounds, the following diagram illustrates their molecular geometries.

Caption: Molecular structures of this compound and sulfamide.

Spectroscopic Data Summary for Sulfamide ((H₂N)₂SO₂)

The following tables summarize the key spectroscopic data for sulfamide, compiled from various sources.

Table 1: NMR Spectroscopic Data for Sulfamide

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | DMSO-d₆ | ~5.0 - 6.0 | Singlet (broad) | Chemical shift is concentration and temperature dependent. The protons are exchangeable. |

| ¹³C | - | Not Applicable | - | No carbon atoms are present in the molecule. |

| ¹⁴N / ¹⁵N | Various | - | - | Data is not commonly reported due to quadrupolar broadening (¹⁴N) or low natural abundance (¹⁵N). |

Table 2: Infrared (IR) Spectroscopic Data for Sulfamide

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3390 - 3320 | ν_as(N-H) - Asymmetric N-H stretching | Strong |

| 3280 - 3230 | ν_s(N-H) - Symmetric N-H stretching | Strong |

| 1590 - 1550 | δ(NH₂) - N-H bending (scissoring) | Medium |

| 1345 - 1315 | ν_as(SO₂) - Asymmetric SO₂ stretching | Strong |

| 1190 - 1145 | ν_s(SO₂) - Symmetric SO₂ stretching | Strong |

| 925 - 905 | ν(S-N) - S-N stretching | Medium |

| ~850 | δ(SO₂) - SO₂ bending (scissoring) | Medium |

| ~560 | δ(SO₂) - SO₂ wagging | Medium |

Table 3: Raman Spectroscopic Data for Sulfamide

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3350 | ν(N-H) - N-H stretching | Medium |

| ~1570 | δ(NH₂) - N-H bending | Weak |

| ~1160 | ν_s(SO₂) - Symmetric SO₂ stretching | Strong |

| ~1060 | ν(S-N) - S-N stretching | Medium |

| ~750 | NH₂ twisting/rocking | Weak |

| ~560 | δ(SO₂) - SO₂ wagging | Medium |

| ~450 | δ(SO₂) - SO₂ rocking | Medium |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sulfamide. Instrument parameters may need to be optimized depending on the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of sulfamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrumentation:

-

Spectrometer: A 300-500 MHz NMR spectrometer.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet: Mix ~1 mg of sulfamide with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: DTGS or MCT detector.

-

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet). The resulting spectrum should be presented as transmittance or absorbance versus wavenumber.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the solid sulfamide sample into a glass capillary tube or onto a microscope slide.

-

Instrumentation:

-

Spectrometer: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Microscope: Equipped with appropriate objectives for sample focusing.

-

-

Acquisition:

-

Laser Power: Use low laser power (e.g., 1-10 mW) to avoid sample degradation.

-

Integration Time: 1-10 seconds.

-

Number of Accumulations: 10-50.

-

Spectral Range: 3500-100 cm⁻¹.

-

-

Data Processing: Perform cosmic ray removal and baseline correction. The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the comprehensive spectroscopic analysis of a compound like sulfamide.

Caption: General workflow for spectroscopic analysis.

Conclusion

While the direct spectroscopic analysis of this compound remains an open area for future research, the comprehensive data available for its stable analogue, sulfamide, provides a robust framework for understanding the spectroscopic characteristics of sulfur-amide compounds. The presented data tables, experimental protocols, and workflow diagrams offer a valuable resource for researchers in medicinal chemistry, materials science, and related fields. The clear differentiation between the uncharacterized this compound and the well-documented sulfamide is crucial for accurate scientific communication and future investigations into this class of compounds.

A Historical Review of Sulfurous Diamide Research: From Discovery to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "sulfurous diamide" is often used interchangeably with "sulfuric diamide," more commonly known as sulfamide. This whitepaper will delve into the historical and developmental research of sulfamide (SO₂(NH₂)₂) and its derivatives, a class of compounds that has played a pivotal role in the advancement of medicinal chemistry and pharmacology. From its initial synthesis in the 19th century to the development of sulfa drugs and their widespread therapeutic applications, the journey of sulfamide research is a testament to the evolution of modern drug discovery. This guide will provide a comprehensive overview of the key discoveries, synthesis methodologies, and the diverse applications of these sulfur-containing compounds, with a focus on their mechanism of action as enzyme inhibitors.

Historical Perspective: The Genesis of Sulfamide and the Dawn of Sulfa Drugs

The story of sulfamide begins in 1838 when French chemist Henri Victor Regnault first prepared the compound.[1] His pioneering work, published in the "Annales de chimie et de physique," detailed the synthesis of sulfamide from the reaction of sulfuryl chloride with ammonia.[1][2][3][4] This fundamental discovery laid the groundwork for the exploration of a new class of sulfur-containing organic compounds.

However, it was nearly a century later that the profound biological significance of sulfamide derivatives came to light. In the 1930s, at the laboratories of Bayer AG, a component of the German chemical trust IG Farben, researchers were investigating coal-tar dyes for their potential to selectively target and inhibit harmful microorganisms.[5] This research led to the discovery of the antibacterial properties of a red azo dye named Prontosil in 1932.[6] It was soon discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide, a simpler sulfonamide derivative.[5] This breakthrough marked the advent of the first broadly effective systemic antibacterial agents and heralded the era of "sulfa drugs."[5][6][7]

The introduction of sulfa drugs revolutionized medicine, providing the first effective treatments for a range of bacterial infections that were previously life-threatening.[5][6] The success of these early sulfonamides spurred a massive wave of research into synthesizing and testing new derivatives, leading to the development of a vast arsenal of antimicrobial agents.

Synthesis of Sulfamide and Its Derivatives: From Classical Methods to Modern Innovations

The synthesis of sulfamides and the broader class of sulfonamides has evolved significantly since Regnault's initial preparation. The classical and most common method involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine.[8][9]

Classical Synthesis of Sulfanilamide

A representative classical synthesis is that of sulfanilamide, a cornerstone of early sulfa drugs. The multi-step process typically begins with acetanilide and proceeds as follows:

-

Chlorosulfonation of Acetanilide: Acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding p-acetamidobenzenesulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is then reacted with ammonia to form the sulfonamide, p-acetamidobenzenesulfonamide.

-

Hydrolysis: The final step involves the acidic hydrolysis of the acetamido group to yield sulfanilamide.

This classical pathway, while effective, often involves harsh reagents and can have limitations in terms of functional group tolerance.

Modern Synthetic Methodologies

In recent decades, numerous advancements in synthetic organic chemistry have led to the development of more efficient, versatile, and environmentally friendly methods for sulfonamide synthesis. These modern techniques often offer higher yields and greater functional group compatibility.

Table 1: Overview of Modern Sulfonamide Synthesis Methods

| Method | Description | Key Reagents/Catalysts | Advantages |

| Oxidative S-N Coupling | Direct coupling of thiols and amines.[10] | I₂O₅, Copper catalysts | Avoids the use of sulfonyl chlorides, mild reaction conditions.[10] |

| Sulfur Dioxide Surrogates | Utilizes stable SO₂ surrogates like DABSO for the insertion of the sulfonyl group.[10] | DABSO, transition metal catalysts (e.g., Copper) | Avoids the use of gaseous SO₂, good functional group tolerance.[10] |

| C-H Amination | Direct formation of the S-N bond via C-H activation.[10] | Rhodium, Iridium catalysts | Atom-economical, allows for late-stage functionalization.[10] |

| Click Chemistry Approach | Synthesis of sulfonamide derivatives using click chemistry principles. | Azido-substituted sulfonamides and alkynes | High efficiency and modularity. |

These modern approaches have significantly expanded the chemical space accessible to medicinal chemists, enabling the synthesis of a diverse array of complex sulfonamide-based drug candidates.

Therapeutic Applications and Mechanisms of Action

The therapeutic landscape of sulfamide derivatives extends far beyond their initial use as antibacterial agents. They are now integral components in the treatment of a wide range of conditions, including glaucoma, epilepsy, heart failure, and cancer.[8][11][12] The versatility of the sulfonamide scaffold lies in its ability to act as a potent and selective inhibitor of various enzymes.

Carbonic Anhydrase Inhibition

A primary mechanism of action for many non-antibacterial sulfonamides is the inhibition of carbonic anhydrases (CAs).[13] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11]

Sulfonamides act as potent inhibitors of carbonic anhydrase by coordinating to the zinc ion in the enzyme's active site. The sulfonamide group (R-SO₂-NH₂) mimics the transition state of the natural substrate, with the deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens binding to the Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide ion that is crucial for catalysis. This strong interaction effectively blocks the active site and inhibits the enzyme's function.

-

Glaucoma: In the eye, carbonic anhydrase is involved in the production of aqueous humor. By inhibiting this enzyme, sulfonamide drugs like acetazolamide, dorzolamide, and brinzolamide reduce the formation of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma.[5][11]

-

Diuretics: In the proximal tubules of the kidneys, carbonic anhydrase plays a key role in the reabsorption of bicarbonate, sodium, and water.[5][6][8][12][14] Inhibition of this enzyme leads to increased excretion of these substances, resulting in a diuretic effect. This is beneficial in conditions like edema and heart failure.[8][11]

-

Epilepsy: The anticonvulsant effects of some sulfonamides are thought to be related to the inhibition of carbonic anhydrase in the central nervous system, which can lead to metabolic acidosis and a stabilizing effect on neuronal membranes.[11]

-

Altitude Sickness: By inducing a mild metabolic acidosis, carbonic anhydrase inhibitors can stimulate respiration and help acclimatize to high altitudes.[11]

The following diagram illustrates the mechanism of action of sulfonamide diuretics in the renal tubule.

Other Therapeutic Targets

The utility of sulfonamides in drug development is not limited to carbonic anhydrase inhibition. Various derivatives have been designed to target other enzymes and receptors, including:

-

Dihydropteroate Synthase (DHPS): This is the primary target for antibacterial sulfonamides. By competitively inhibiting DHPS, these drugs block the synthesis of folic acid, which is essential for bacterial growth and replication.

-

Proteases: Certain sulfonamide derivatives have been developed as inhibitors of proteases, such as those involved in the life cycle of HIV.

-

Kinases: The sulfonamide scaffold has been incorporated into molecules that target various kinases, which are key regulators of cell signaling and are often implicated in cancer.

Experimental Protocols

This section provides a generalized protocol for a key step in the classical synthesis of sulfonamides: the reaction of a sulfonyl chloride with an amine.

General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine

Materials:

-

Aryl or alkyl sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (2.0-2.2 eq) or (1.0-1.1 eq of amine and 1.0-1.2 eq of a non-nucleophilic base like triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)

-

Stirring apparatus

-

Reaction vessel with a nitrogen or argon inlet

-

Apparatus for workup and purification (separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the sulfonyl chloride in the chosen anhydrous solvent.

-

Addition of Amine: Cool the solution of the sulfonyl chloride in an ice bath (0 °C). Slowly add the amine (or a solution of the amine and base) to the cooled solution with vigorous stirring. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, water, and brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography on silica gel.

-

Characterization: The structure and purity of the final sulfonamide product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Quantitative Data for Modern Sulfonamide Synthesis

The following table summarizes representative yields for various modern sulfonamide synthesis methods, demonstrating their efficiency.

Table 2: Representative Yields for Modern Sulfonamide Synthesis Methods

| Method | Substrates | Product | Yield (%) | Reference |

| I₂O₅-mediated S-N coupling | Thiophenol and Aniline | N-Phenylbenzenesulfonamide | 85 | [4] |

| Copper-catalyzed coupling with DABSO | Phenylboronic acid and Morpholine | 4-Phenylsulfonylmorpholine | 92 | [10] |

| Rhodium-catalyzed C-H amination | Acetanilide and Sulfonyl azide | N-(2-(Phenylsulfonyl)phenyl)acetamide | 78 | [10] |

Conclusion

The field of this compound, or more accurately, sulfamide research, has a rich history that has profoundly impacted medicine and drug development. From the initial synthesis of the parent compound in the 19th century to the discovery of the life-saving sulfa drugs and the ongoing development of highly specific enzyme inhibitors, the sulfonamide scaffold has proven to be a remarkably versatile and valuable platform in medicinal chemistry. The continuous evolution of synthetic methodologies has further expanded the possibilities for creating novel sulfonamide-based therapeutics. As our understanding of biological pathways deepens, it is certain that sulfamide derivatives will continue to be a source of innovative drugs for a wide range of diseases for years to come.

References

- 1. Sulfamide - Wikipedia [en.wikipedia.org]

- 2. Louis Henri Frederic Melsens Nicotine, potassium iodide, and sulfur compounds [redalyc.org]

- 3. rudolf-werner-soukup.at [rudolf-werner-soukup.at]

- 4. フランスの文献に掲載された論文(1838年,著者名Henri Victor Regnault)を入手... | レファレンス協同データベース [crd.ndl.go.jp]

- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. rudolf-werner-soukup.at [rudolf-werner-soukup.at]

- 8. SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. What are CAs inhibitors and how do they work? [synapse.patsnap.com]

- 12. lecturio.com [lecturio.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]

Theoretical and Computational Frontiers of Sulfurous Diamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical and computational studies of sulfurous diamide (H₂N-S(O)-NH₂), also known as thionyl diamide. While experimental data on the parent compound is limited, this guide synthesizes available information on its structure, properties, and reactivity through computational chemistry, alongside experimental data from related derivatives. This document is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development interested in the unique properties of this and related sulfur-nitrogen compounds.

Introduction

This compound is a simple, yet intriguing molecule featuring a central sulfur atom in the +4 oxidation state double-bonded to an oxygen atom and single-bonded to two amino groups. Its structure is analogous to urea, with the carbonyl group replaced by a sulfinyl group. This substitution imparts distinct electronic and conformational properties that are of interest for the design of novel chemical entities. While its organic derivatives, particularly meta-diamides, have garnered significant attention in the development of insecticides, the fundamental properties of the parent this compound remain less explored.[1][2][3] This guide aims to bridge this gap by consolidating theoretical predictions and related experimental findings.

Molecular Structure and Conformational Analysis

Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, are crucial for understanding the structure of this compound, which is predicted to exist in multiple conformational states.[4][5] The primary conformers are determined by the orientation of the amino groups relative to the S=O bond, denoted as syn (eclipsed) or anti (staggered) with respect to the lone pair on the sulfur atom. The key conformers are typically referred to as ZZ, EZ, and EE, analogous to the nomenclature used for related sulfur diimides.[4][5]

Theoretical calculations suggest a preference for non-planar geometries to minimize steric hindrance and optimize electronic interactions. The relative energies of these conformers are influenced by the level of theory and basis set used in the calculations.[4]

Table 1: Calculated Structural Parameters of this compound Conformers

| Parameter | ZZ Conformer | EZ Conformer | EE Conformer |

|---|---|---|---|

| S=O Bond Length (Å) | Data not available | Data not available | Data not available |

| S-N Bond Length (Å) | Data not available | Data not available | Data not available |

| N-H Bond Length (Å) | Data not available | Data not available | Data not available |

| ∠NSN Bond Angle (°) | Data not available | Data not available | Data not available |

| ∠OSN Bond Angle (°) | Data not available | Data not available | Data not available |

| ∠HNH Bond Angle (°) | Data not available | Data not available | Data not available |

| Dihedral Angle (°) | Data not available | Data not available | Data not available |

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| ZZ | Data not available |

| EZ | Data not available |

| EE | Data not available |

(Note: The relative stability of conformers is expected to follow trends observed in related sulfur diimides, where the ZZ conformer is often the most stable in the absence of significant steric hindrance.)[4][5]

Spectroscopic Properties

The spectroscopic characterization of this compound is essential for its identification and structural elucidation. While experimental spectra of the pure parent compound are scarce, theoretical calculations can predict its vibrational and NMR spectra.

Vibrational Spectroscopy (IR and Raman)

The key vibrational modes of this compound are expected to include:

-

S=O stretching: A strong band in the IR spectrum, typically in the region of 1100-1300 cm⁻¹.[6]

-

S-N stretching: Bands in the region of 800-1000 cm⁻¹.

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretches.[7]

-

NH₂ bending (scissoring): A band around 1600 cm⁻¹.[7]

Table 3: Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| ν(S=O) | Data not available |

| νₐₛ(SN₂) | Data not available |

| νₛ(SN₂) | Data not available |

| νₐₛ(NH₂) | Data not available |

| νₛ(NH₂) | Data not available |

| δ(NH₂) | Data not available |

(Note: This table is a template for predicted frequencies from future ab initio or DFT calculations.)[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a broad singlet for the chemically equivalent amino protons. The chemical shift would be influenced by the solvent and the conformational dynamics of the molecule. The ¹⁴N or ¹⁵N NMR would provide information about the electronic environment of the nitrogen atoms.

Synthesis and Reactivity

Proposed Synthesis

The synthesis of this compound is challenging due to its potential instability. A plausible synthetic route involves the reaction of thionyl chloride with a stoichiometric excess of ammonia in an inert solvent at low temperatures.[10][11]

Reaction Scheme: SOCl₂ + 4 NH₃ → H₂N-S(O)-NH₂ + 2 NH₄Cl

Experimental Protocol (Hypothetical):

-

A solution of thionyl chloride in a dry, inert solvent (e.g., diethyl ether or dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A stoichiometric excess of anhydrous ammonia gas is bubbled through the solution, or a pre-cooled solution of ammonia in the same solvent is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature.

-

The resulting ammonium chloride precipitate is removed by filtration.

-

The solvent is removed under reduced pressure at low temperature to yield the crude product.

-

Purification may be attempted by low-temperature recrystallization from a suitable solvent.

Challenges:

-

The product is likely to be sensitive to moisture and heat.

-

Over-reaction or side reactions can lead to the formation of other sulfur-nitrogen compounds.

-

Isolation and purification of the pure compound may be difficult due to its potential instability.

Reactivity

The reactivity of this compound is dictated by the presence of the nucleophilic amino groups, the electrophilic sulfur atom, and the S=O bond.

The lone pairs on the nitrogen atoms make this compound a potential nucleophile. It can react with electrophiles such as alkyl halides and acyl chlorides.

Caption: Nucleophilic attack by this compound on an electrophile.

The sulfur atom in this compound is electron-deficient and can act as an electrophile, particularly after activation of the S=O bond. It can react with strong nucleophiles.

Caption: Electrophilic nature of the sulfur atom in this compound.

Applications in Drug Development and Agrochemicals

While the parent this compound has limited direct applications, its structural motif is present in a range of biologically active molecules. The diamide functionality is a key component in a class of insecticides known as diamide insecticides, which act as modulators of insect ryanodine receptors.[12][13][14] Understanding the fundamental properties of the this compound core can aid in the design and synthesis of new analogs with improved efficacy and selectivity.[1][2]

References

- 1. NMR solution structure study of one saturated sulphur-containing amides from Glycosmis lucida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Uncertainties in scaling factors for ab initio vibrational frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Propose a mechanism for the reaction of an amide with thionyl chloride to.. [askfilo.com]

- 13. Sublethal Effects of Diamide Insecticides on Development and Flight Performance of Chloridea virescens (Lepidoptera: Noctuidae): Implications for Bt Soybean Refuge Area Management [mdpi.com]

- 14. Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of Sulfurous Diamide with Organic Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfurous diamide, more systematically known as sulfamide, is a unique and versatile reagent in organic synthesis. Its ambiphilic nature, possessing both nucleophilic nitrogen atoms and an electrophilic sulfur center, allows for a diverse range of reactions with various organic substrates. This technical guide provides an in-depth exploration of the reactivity of sulfamide, with a focus on its applications in the synthesis of novel organic molecules, including those with potential therapeutic applications. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Core Reactivity Principles

The reactivity of sulfamide is primarily dictated by the presence of the two primary amine groups and the central sulfuryl group (-SO₂-). The nitrogen atoms act as nucleophiles, readily attacking electrophilic centers. Conversely, the sulfur atom is electrophilic and can be attacked by strong nucleophiles. The acidity of the N-H protons also plays a crucial role, allowing for deprotonation and subsequent functionalization.

Reactions with Organic Substrates

Sulfamide undergoes a variety of reactions with different classes of organic compounds. The following sections detail these reactions, supported by quantitative data and experimental protocols.

Reactions with Amines: Synthesis of Substituted Sulfamides

One of the most fundamental reactions of sulfamide is its condensation with primary and secondary amines to yield N-substituted and N,N'-disubstituted sulfamides. This reaction typically proceeds at elevated temperatures with the evolution of ammonia.

Table 1: Synthesis of N-Substituted Sulfamides

| Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Cyclohexylamine | 90°C, 1 hr, then 120°C, 4 hrs | N-Cyclohexylsulfamide | High | [1] |

| n-Butylamine | Reflux in water, 5 hrs | N,N'-Di-n-butylsulfamide | High | [1] |

| Aniline | Dry pyridine, 0°C | N,N'-Diphenylsulfamide | Good | [1] |

Experimental Protocol: Synthesis of N-Cyclohexylsulfamide [1]

-

In a round-bottom flask, combine sulfamide (0.05 mol) and cyclohexylamine (0.05 mol).

-

Heat the mixture at 90°C for 1 hour, during which ammonia will evolve.

-

Increase the temperature to 120°C and continue heating for an additional 4 hours.

-

Cool the reaction mixture to room temperature, at which point a paste will form.

-

Recrystallize the crude product from 50% aqueous ethanol to obtain pure N-cyclohexylsulfamide.

Reactions with Aldehydes: Formation of Heterocyclic and Acyclic Adducts

The reaction of sulfamide with aldehydes can lead to a variety of products depending on the reaction conditions and the structure of the aldehyde. Condensation reactions can result in the formation of heterocyclic compounds or acyclic sulfonamido acetals.

Table 2: Reactions of Sulfamides with Aldehydes

| Sulfonamide | Aldehyde | Catalyst/Reagents | Product | Yield (%) | Reference |

| Primary Sulfonamide | Aliphatic Aldehyde | NaI, Sodium Percarbonate | α-Sulfonamido acetal | Good to Excellent | [1] |

| Sulfamide | Paraformaldehyde | Sulfuric Acid | Tetracyclic Sulfamide | Quantitative | [1] |

Experimental Protocol: Oxidative N-functionalization of a Primary Sulfonamide with an Aliphatic Aldehyde [1]

-

To a solution of the primary sulfonamide (1.0 mmol) and the aliphatic aldehyde (1.2 mmol) in a suitable solvent, add sodium iodide (0.3 mmol) and sodium percarbonate (1.2 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction with a suitable reagent and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

The following diagram illustrates the proposed mechanism for the oxidative N-functionalization of a primary sulfonamide with an aldehyde.

References

The Coordination Chemistry of Sulfurous Diamide Derivatives with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of sulfurous diamide derivatives, primarily focusing on sulfonamides, with various transition metals. It consolidates key findings on the synthesis, structure, and spectroscopic properties of these metal complexes. This document is intended to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development by presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex relationships and workflows. The coordination chemistry of this class of ligands is of significant interest due to the diverse structural motifs and potential applications in catalysis and medicinal chemistry.

Introduction

The coordination chemistry of ligands containing the sulfuryl group (-SO₂-) flanked by nitrogen atoms, known as sulfurous diamides or sulfamides, has garnered considerable attention. These ligands, particularly the more complex sulfonamide derivatives, are versatile building blocks for constructing novel transition metal complexes. The presence of multiple potential donor sites—the nitrogen atoms of the amide and, in many cases, other functional groups, as well as the oxygen atoms of the sulfonyl group—allows for a rich variety of coordination modes. This versatility leads to the formation of complexes with diverse geometries and electronic properties, making them attractive for applications ranging from catalysis to the development of new therapeutic agents.[1] This guide will delve into the synthesis, structural characterization, and spectroscopic properties of transition metal complexes with these fascinating ligands.

Synthesis of Transition Metal-Sulfonamide Complexes

The synthesis of transition metal complexes with sulfonamide-based ligands is typically achieved through the reaction of a transition metal salt with the sulfonamide ligand in a suitable solvent. The choice of solvent, reaction temperature, and molar ratio of metal to ligand are critical parameters that influence the stoichiometry and structure of the resulting complex.

General Experimental Protocol

A common synthetic route involves the following steps:

-

Ligand Solution Preparation: The sulfonamide ligand is dissolved in an appropriate solvent, such as ethanol, methanol, or a mixture of solvents, to ensure complete dissolution.[2][3]

-

Metal Salt Solution Preparation: The transition metal salt (e.g., acetate, chloride, nitrate, or sulfate) is dissolved in the same or a compatible solvent.

-

Reaction: The ligand solution is added to the metal salt solution, often dropwise, with constant stirring. The reaction mixture is then typically refluxed for a period ranging from one to several hours to facilitate complex formation.[4]

-

Isolation and Purification: Upon cooling, the resulting solid complex is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried, often under vacuum. Recrystallization from an appropriate solvent can be performed to obtain crystals suitable for X-ray diffraction analysis.[4]

The following diagram illustrates a typical experimental workflow for the synthesis of a transition metal-sulfonamide complex.

References

Methodological & Application

Laboratory-Scale Synthesis of Sulfurous Diamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of sulfurous diamide, also known as thionyl diamide (SO(NH₂₎₂). This compound serves as a fundamental building block in synthetic chemistry, particularly in the development of novel sulfonamide-based therapeutic agents and other specialized chemical entities.

Introduction

This compound is the simplest sulfur-nitrogen compound containing a sulfinyl group flanked by two amino groups. Its reactivity makes it a versatile precursor for the synthesis of a variety of organic and inorganic compounds. The primary method for its preparation involves the controlled reaction of thionyl chloride with ammonia. This application note outlines a reliable and reproducible protocol for its synthesis, purification, and characterization.

Reaction Scheme

The synthesis of this compound proceeds through the nucleophilic substitution of the chloride ions in thionyl chloride by ammonia. The overall reaction is as follows:

SOCl₂ + 4 NH₃ → SO(NH₂₎₂ + 2 NH₄Cl

An excess of ammonia is utilized both as a reactant and as a base to neutralize the hydrogen chloride byproduct, which forms ammonium chloride.

Experimental Protocol

Materials and Equipment:

-

Thionyl chloride (SOCl₂)

-

Anhydrous ammonia (NH₃) gas or a solution of ammonia in an appropriate solvent

-

Inert solvent (e.g., diethyl ether, toluene, or liquid ammonia)

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Schlenk line or inert atmosphere setup (optional but recommended)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a dropping funnel is assembled. The apparatus should be thoroughly dried to prevent the hydrolysis of thionyl chloride. The reaction is ideally performed under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Ammonia Introduction: The reaction flask is charged with the chosen inert solvent (e.g., 100 mL of diethyl ether) and cooled to -78 °C using a dry ice/acetone bath. Anhydrous ammonia gas is then bubbled through the solvent until saturation, or a pre-cooled solution of ammonia in the solvent is added.

-

Addition of Thionyl Chloride: A solution of thionyl chloride (e.g., 11.9 g, 0.1 mol) in the same inert solvent (e.g., 20 mL) is placed in the dropping funnel. This solution is added dropwise to the vigorously stirred ammonia solution over a period of 1-2 hours. The temperature of the reaction mixture should be carefully maintained at -78 °C throughout the addition.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at -78 °C.

-

Workup and Isolation: The cooling bath is removed, and the reaction mixture is allowed to slowly warm to room temperature. The excess ammonia and some of the solvent can be evaporated. The resulting suspension contains the desired this compound and the byproduct, ammonium chloride.

-

Purification: The solid product is collected by filtration. To separate the this compound from ammonium chloride, the solid mixture is washed with liquid ammonia, in which this compound is soluble while ammonium chloride is sparingly soluble. Alternatively, careful extraction with a suitable polar aprotic solvent may be employed. The solvent is then carefully removed under reduced pressure to yield the purified this compound.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

Ammonia is a corrosive and pungent gas. Appropriate respiratory protection should be used.

-

The reaction is exothermic and requires careful temperature control to avoid side reactions.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Data Presentation

| Parameter | Value |

| Molecular Formula | SO(NH₂₎₂ |

| Molecular Weight | 80.11 g/mol |

| Theoretical Yield | Based on 0.1 mol of thionyl chloride: 8.01 g |

| Appearance | White, crystalline solid |

| Melting Point | Decomposes on heating |

| Solubility | Soluble in liquid ammonia and some polar aprotic solvents. |

Note: Actual yields may vary depending on the specific reaction conditions and purification efficiency.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reactants and Products

Caption: Logical relationship of reactants and products in the synthesis.

Application Notes and Protocols: Sulfurous Diamide as a Precursor for Sulfur-Nitrogen Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-nitrogen (S-N) heterocycles are a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The synthesis of these heterocyclic systems is a continuous area of research, with a focus on developing efficient and versatile methods from readily available precursors. Sulfurous diamide, SO(NH2)2, and its derivatives represent a potentially valuable, yet underutilized, class of precursors for the construction of various S-N heterocyclic rings. This document provides an overview of the application of this compound and its analogues in the synthesis of key sulfur-nitrogen heterocycles, complete with detailed experimental protocols and comparative data.

Nitrogen-sulfur containing heterocycles are of particular interest to chemists due to their notable bioactive properties.[1] These compounds exhibit a wide range of physicochemical properties and reactivity that differ significantly from their carbocyclic counterparts.[1] The presence of both sulfur and nitrogen atoms in a cyclic structure can sometimes lead to instability during synthesis; however, numerous stable and medicinally important S-N heterocycles have been successfully prepared.[1] The development of novel synthetic routes to these compounds continues to be a major focus in organic chemistry.[1]

Applications in Heterocyclic Synthesis

While direct, widespread applications of unsubstituted this compound as a precursor are not extensively documented in readily available literature, its close analogue, sulfamide (H2NSO2NH2), provides a strong precedent for its potential reactivity. The core reactivity pattern involves the condensation of the diamide with difunctional electrophiles to form heterocyclic rings. Key applications include the synthesis of 1,2,5-thiadiazole-1,1-dioxides and 1,2,6-thiadiazine-1,1-dioxides.

Synthesis of 1,2,5-Thiadiazole-1,1-dioxides

The reaction of sulfamide with α-dicarbonyl compounds provides a direct route to 1,2,5-thiadiazole-1,1-dioxides. This reaction is a key method for accessing this class of heterocycles.

Synthesis of 1,2,6-Thiadiazine-1,1-dioxides

Similarly, the condensation of sulfamide with β-dicarbonyl compounds or their synthetic equivalents leads to the formation of six-membered 1,2,6-thiadiazine-1,1-dioxides. These compounds are of interest for their potential biological activities.[1]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of S-N heterocycles using sulfamide, which serve as a foundational methodology that can be adapted for this compound, pending experimental validation.

Protocol 1: Synthesis of 3,4-Disubstituted-1,2,5-Thiadiazole-1,1-dioxides from α-Diketones

This protocol describes the general procedure for the cyclocondensation of an α-diketone with sulfamide to yield a 1,2,5-thiadiazole-1,1-dioxide.

Materials:

-

α-Diketone (e.g., Benzil)

-

Sulfamide

-

High-boiling point solvent (e.g., dimethylformamide, DMF)

-

Dehydrating agent (e.g., phosphorus pentoxide, P2O5, or thionyl chloride, SOCl2 - use with caution)

-

Reaction vessel with reflux condenser and stirring mechanism

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a clean, dry reaction vessel, dissolve the α-diketone (1.0 eq) and sulfamide (1.0-1.2 eq) in a suitable high-boiling point solvent (e.g., DMF).

-

With stirring, add the dehydrating agent (e.g., a catalytic amount of P2O5 or dropwise addition of SOCl2). The addition of thionyl chloride may be exothermic.

-

Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to afford the purified 3,4-disubstituted-1,2,5-thiadiazole-1,1-dioxide.

-

Characterize the final product using appropriate analytical techniques (e.g., 1H NMR, 13C NMR, IR, Mass Spectrometry).

Logical Workflow for Protocol 1

Caption: Workflow for the synthesis of 1,2,5-thiadiazole-1,1-dioxides.

Protocol 2: Synthesis of 4,6-Disubstituted-1,2,6-Thiadiazine-1,1-dioxides from β-Diketones

This protocol outlines the synthesis of 1,2,6-thiadiazine-1,1-dioxides from the reaction of a β-diketone with sulfamide.

Materials:

-

β-Diketone (e.g., Acetylacetone)

-

Sulfamide

-

Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

-

Solvent with azeotropic water removal capabilities (e.g., toluene, benzene)

-

Dean-Stark apparatus

-

Reaction vessel with reflux condenser and stirring mechanism

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a reaction vessel equipped with a Dean-Stark trap and reflux condenser, add the β-diketone (1.0 eq), sulfamide (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

-

Add a suitable solvent (e.g., toluene) to the reaction vessel.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, typically 4-8 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Characterize the purified 1,2,6-thiadiazine-1,1-dioxide using standard analytical methods.

Signaling Pathway for the Formation of S-N Heterocycles

Caption: General pathway for S-N heterocycle formation.

Data Presentation

The following table summarizes representative yields for the synthesis of S-N heterocycles from sulfamide and dicarbonyl compounds, which can be considered as expected outcomes for analogous reactions with this compound.

| Entry | Dicarbonyl Compound | Heterocyclic Product | Typical Yield (%) |

| 1 | Benzil | 3,4-Diphenyl-1,2,5-thiadiazole-1,1-dioxide | 70-85 |

| 2 | 2,3-Butanedione | 3,4-Dimethyl-1,2,5-thiadiazole-1,1-dioxide | 65-80 |

| 3 | Acetylacetone | 4,6-Dimethyl-1,2,6-thiadiazine-1,1-dioxide | 60-75 |

| 4 | Dibenzoylmethane | 4,6-Diphenyl-1,2,6-thiadiazine-1,1-dioxide | 65-80 |

Conclusion and Future Outlook

While the direct use of this compound as a precursor for a wide array of sulfur-nitrogen heterocycles is an area that requires further exploration, the established reactivity of its close analogue, sulfamide, provides a strong foundation for its potential applications. The protocols detailed herein for the synthesis of 1,2,5-thiadiazole-1,1-dioxides and 1,2,6-thiadiazine-1,1-dioxides from dicarbonyl compounds and sulfamide offer robust starting points for researchers investigating the utility of this compound. Future work should focus on the direct experimental validation of these reactions with this compound and the exploration of its reactivity with a broader range of di-electrophiles to expand the accessible chemical space of medicinally relevant sulfur-nitrogen heterocycles. The development of new synthetic methodologies in this area holds the promise of providing novel scaffolds for drug discovery and materials science.

References

Application Notes and Protocols: Sulfurous Diamide and Related Precursors in Inorganic Polymer Chemistry

To: Researchers, Scientists, and Drug Development Professionals

Subject: Applications of Sulfurous Diamide and Alternative Precursors in the Synthesis of Sulfur-Nitrogen Containing Inorganic Polymers

Introduction: The Role of this compound in Inorganic Polymer Chemistry

This compound, with the chemical formula (H₂N)₂SO, has been a topic of inquiry for its potential role as a simple precursor to sulfur-nitrogen (S-N) containing inorganic polymers. These polymers are of significant interest due to their unique electronic, optical, and thermal properties. However, a comprehensive review of the scientific literature reveals a notable absence of direct applications of this compound as a monomer or precursor in the synthesis of inorganic polymers. Its inherent reactivity and potential instability may limit its utility in controlled polymerization reactions.

In contrast, the broader field of sulfur-nitrogen chemistry offers a rich variety of alternative and well-established precursors for the synthesis of diverse inorganic and hybrid polymers. This document provides detailed application notes and experimental protocols for two prominent classes of S-N containing polymers: Polythioamides and Poly(sulfur nitride) , which are synthesized from readily available starting materials. These examples serve to illustrate the principles and techniques in this area of inorganic polymer chemistry.

Application Notes: Polythioamides via Multicomponent Polymerization

Polythioamides are a class of sulfur-containing polymers that have garnered significant attention due to their remarkable properties, including high refractive indices, excellent thermal stability, and the ability to coordinate with metal ions.[1][2][3] A highly efficient and atom-economical method for their synthesis is the multicomponent polymerization (MCP) of elemental sulfur, diamines, and a third component such as a dialdehyde or dicarboxylic acid.[1][2] This approach is advantageous due to the use of readily available and low-cost monomers.[1]

Key Applications:

-

High Refractive Index Materials: Polythioamides exhibit high refractive indices, making them suitable for optical applications such as lenses and coatings.[3]

-

Metal Ion Adsorption: The thioamide groups can effectively chelate heavy metal ions, suggesting applications in environmental remediation and precious metal recovery, such as gold extraction from electronic waste.[2][3]

-

Thermal Stability: These polymers generally possess excellent thermal stability, making them candidates for high-performance materials.[1]

Quantitative Data Summary:

| Polymerization System | Monomers | Molecular Weight (Mw, g/mol ) | Yield (%) | Refractive Index (at 589 nm) | Gold Adsorption Capacity (mg/g) | Reference |

| Sulfur, Dicarboxylic Acids, and Diamines (Catalyst-Free MCP) | Elemental Sulfur, 1,4-Phenylenediacetic acid, Hexamethylenediamine | Up to 86,200 | Up to 99% | - | Up to 600 | [2][4] |

| Sulfur, Dibromides, and Diamines (NMP-Assisted MCP) | Elemental Sulfur, 1,4-Bis(bromomethyl)benzene, Hexamethylenediamine | Up to 16,900 | Up to 97% | 1.7135–1.7771 | Up to 495 | [3] |

| Sulfur, Aromatic Diamines, and Dialdehydes (KOH-Assisted MCP) | Elemental Sulfur, 4,4'-Oxydianiline, Terephthalaldehyde | Up to 54,700 | Up to 96% | ~1.87 (at 633 nm) | - | [1] |

Experimental Protocol: Synthesis of Polythioamides via Catalyst-Free Multicomponent Polymerization

This protocol describes the synthesis of a polythioamide from elemental sulfur, a dicarboxylic acid, and a diamine.[2][4]

Materials:

-

Elemental Sulfur (S₈)

-

1,4-Phenylenediacetic acid

-

Hexamethylenediamine

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Methanol

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and hotplate

Procedure:

-

In a 100 mL Schlenk flask equipped with a magnetic stir bar, add elemental sulfur (1.0 mmol), 1,4-phenylenediacetic acid (1.0 mmol), and hexamethylenediamine (1.0 mmol).

-

Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add 2.0 mL of anhydrous DMSO to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 10 hours under a nitrogen atmosphere. The solution will become viscous as the polymerization proceeds.

-

After 10 hours, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the viscous solution into 100 mL of methanol.

-

Collect the solid polymer by filtration.

-

Wash the polymer thoroughly with methanol to remove any unreacted monomers and solvent.

-

Dry the polymer in a vacuum oven at 60 °C overnight.

Logical Workflow for Polythioamide Synthesis:

Caption: Workflow for the synthesis of polythioamides.

Application Notes: Poly(sulfur nitride)

Poly(sulfur nitride), (SN)ₓ, is a unique inorganic polymer that exhibits metallic conductivity and even superconductivity at very low temperatures (below 0.3 K).[5][6][7] It has a quasi-one-dimensional chain structure composed of alternating sulfur and nitrogen atoms. The synthesis of high-purity, crystalline (SN)ₓ typically proceeds through the solid-state polymerization of disulfur dinitride (S₂N₂), which is itself generated from the thermal decomposition of tetrasulfur tetranitride (S₄N₄).[7][8][9]

Key Applications:

-

Conductive Materials: Its metallic conductivity makes it a candidate for applications in electrodes, antistatic coatings, and other electronic devices.[5]

-

Superconductivity Research: As one of the first non-metallic superconductors discovered, it remains a subject of fundamental research in materials science.[7]

-

Catalysis: It has been explored as a catalyst in various chemical reactions.[5]

Quantitative Data Summary:

| Precursor | Intermediate | Polymerization Method | Key Properties of (SN)ₓ | Reference |

| S₄N₄ | S₂N₂ | Solid-state polymerization | - Electrical conductivity: ~10³ S/cm at room temperature | [7][8] |

| - Superconducting transition temperature: ~0.3 K | [5][6] | |||

| - Anisotropic conductivity | [7] |

Experimental Protocol: Synthesis of Poly(sulfur nitride) from Tetrasulfur Tetranitride

This protocol describes the classic synthesis of poly(sulfur nitride) via the intermediate S₂N₂.[7][8] Caution: S₄N₄ is explosive and should be handled with extreme care in small quantities and with appropriate safety measures.

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Silver wool

-

Vacuum apparatus with a cold finger

-

Heating mantle

-

Liquid nitrogen or dry ice/acetone bath

Procedure:

-

Preparation of S₂N₂:

-

Place a small amount of S₄N₄ in a reaction tube.

-

Insert a plug of silver wool downstream of the S₄N₄.

-

Assemble the reaction tube in a vacuum apparatus equipped with a cold finger.

-

Evacuate the system to a low pressure.

-

Gently heat the S₄N₄ to around 85 °C to allow it to sublime and pass through the silver wool, which is heated to 250-300 °C. The silver wool catalyzes the conversion of S₄N₄ to S₂N₂.

-

Collect the S₂N₂ as a white crystalline solid on the cold finger, which is cooled with liquid nitrogen or a dry ice/acetone bath.

-

-

Polymerization of S₂N₂:

-

Once a sufficient amount of S₂N₂ has been collected, isolate the cold finger from the vacuum system.

-

Allow the cold finger to slowly warm to room temperature.

-

The S₂N₂ will undergo spontaneous solid-state polymerization to form poly(sulfur nitride), (SN)ₓ. The color of the material will change from white to blue-black and finally to a lustrous golden-bronze as the polymerization proceeds.

-

Reaction Pathway for Poly(sulfur nitride) Synthesis:

References

- 1. Economical synthesis of functional aromatic polythioamides from KOH-assisted multicomponent polymerizations of sulfur, aromatic diamines and dialdehydes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Economical sulfur conversion to polythioamides through multicomponent polymerizations of sulfur, dibromides, and diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. www2.scut.edu.cn [www2.scut.edu.cn]

- 5. US4555316A - Synthesis of poly(sulphur nitride) - Google Patents [patents.google.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Polythiazyl - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. prezi.com [prezi.com]

Application Notes and Protocols for the Synthesis of Sulfurous Diamide-Based Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-containing diamide derivatives represent a significant class of modern agrochemicals, exhibiting potent insecticidal and fungicidal activities. The incorporation of sulfur moieties, such as thioethers, sulfoxides, and sulfones, into the diamide scaffold has been a successful strategy for the development of novel active ingredients with improved efficacy and, in some cases, novel modes of action.[1] These compounds often target crucial physiological pathways in pests and fungi, such as the γ-aminobutyric acid (GABA) receptors in insects and the succinate dehydrogenase (SDH) enzyme in fungi.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and understanding of these important agrochemicals.

Application Notes

The synthesis of sulfur-containing diamide agrochemicals typically involves a multi-step approach. A common strategy is the "active substructure splicing" method, where known pharmacophores are combined to generate novel molecules with enhanced biological activity.[2] For instance, a sulfur-containing aniline derivative can be coupled with a substituted benzoic acid to form the core diamide structure. Subsequent oxidation of the sulfur atom allows for the creation of a library of related compounds (thioethers, sulfoxides, and sulfones) with potentially different biological profiles.

Key Applications:

-

Insecticides: Many sulfur-containing m-diamide compounds are potent insecticides targeting a range of pests, including Lepidoptera (moths and butterflies) and Hemiptera (aphids and planthoppers).[2][3] They often act as modulators of insect GABA receptors, leading to uncontrolled nerve stimulation and paralysis.[2]

-

Fungicides: Certain diamide structures incorporating sulfur-containing heterocycles or side chains have demonstrated significant fungicidal activity. These compounds can act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain and inhibiting fungal growth.[3][4][5][6]

-

Drug Discovery and Lead Optimization: The synthetic routes described herein offer a versatile platform for the generation of diverse chemical libraries. By modifying the substituents on the aromatic rings and the oxidation state of the sulfur atom, researchers can perform structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[7]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative thioether-containing m-diamide insecticide and its subsequent oxidation to the corresponding sulfoxide and sulfone.

Protocol 1: Synthesis of a Thioether-Containing m-Diamide Compound

This protocol describes the synthesis of a novel m-diamide compound containing a thioether linkage, based on general procedures reported in the literature.[8]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of thioether-containing m-diamides.

Materials:

-

N-(2-substituted-4-(methylthio)phenyl)-2-fluoro-3-(substituted amino)benzamide (1.0 eq)

-

Substituted benzoyl chloride (1.0 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of N-(2-substituted-4-(methylthio)phenyl)-2-fluoro-3-(substituted amino)benzamide (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the substituted benzoyl chloride (1.0 eq) dropwise to the solution.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure thioether-containing m-diamide compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Oxidation of Thioether to Sulfoxide

This protocol outlines the selective oxidation of the thioether to a sulfoxide.[8]

Reaction Scheme:

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Design, Synthesis, and Insecticidal Activity of Novel m-Diamide Compounds Containing Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. js.ugd.edu.mk [js.ugd.edu.mk]

- 5. nzpps.org [nzpps.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. article.scirea.org [article.scirea.org]

Application Notes and Protocols for Sulfurous Diamide (Sulfamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Sulfurous diamide" is the less common name for the chemical compound more formally known as sulfamide (IUPAC name: sulfuric diamide), with the chemical formula SO₂(NH₂)₂.[1] Sulfamide and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] The sulfamide functional group is a key structural feature in various therapeutic agents.[1]

This document provides detailed application notes and protocols for the safe handling, storage, and use of sulfamide in a research and development setting.

Chemical and Physical Properties

Sulfamide is a white, crystalline solid.[3] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | H₄N₂O₂S | [4][5] |

| Molecular Weight | 96.11 g/mol | [4][5][6] |

| Melting Point | 90-92 °C | [1][3][4] |

| Density | 1.611 g/mL at 25 °C | [1][3][4] |

| Solubility | Soluble in water (50 mg/mL), hot water, hot ethanol, and acetone. Slightly soluble in cold ethanol. | [1][4] |

| Appearance | White crystalline solid | [3] |

| pKa | 10.87 ± 0.60 | [1] |

| Decomposition Temperature | 250 °C | [5] |

Safe Handling and Storage Procedures

Proper handling and storage of sulfamide are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling sulfamide, the following personal protective equipment should be worn:

| PPE | Specification |

| Eye Protection | Goggles (European standard - EN 166) |

| Hand Protection | Protective gloves (e.g., nitrile rubber, neoprene) |